N2-isobutylpyridine-2,4-diamine
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service number 1247194-81-5 and possesses the molecular formula C9H15N3. The compound exhibits a molecular weight of 165.24 daltons, positioning it within the category of small organic molecules suitable for pharmaceutical applications. The systematic nomenclature reflects the presence of two amino groups positioned at the 2 and 4 positions of the pyridine ring, with an isobutyl substituent attached to the nitrogen atom at position 2.
The structural architecture of this compound can be understood through its fundamental components: a pyridine ring serving as the central heterocyclic core, two amino functional groups providing nucleophilic character, and an isobutyl chain contributing to the molecule's hydrophobic properties. The predicted physical properties indicate a boiling point of 349.1±27.0 degrees Celsius and a density of 1.070±0.06 grams per cubic centimeter. The compound demonstrates basic character with a predicted acid dissociation constant value of 8.77±0.50, reflecting the electron-donating nature of the amino substituents on the pyridine ring.
Table 1: Fundamental Chemical Properties of this compound
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of pyridine chemistry and diaminopyridine research. Pyridine itself was first identified in 1849 by Scottish scientist Thomas Anderson through the high-temperature heating of animal bones, leading to the isolation of this fundamental heterocyclic compound. Anderson's naming convention, derived from the Greek word for fire, established the foundation for an entire class of nitrogen-containing aromatic compounds that would become central to pharmaceutical chemistry.
The systematic study of diaminopyridine compounds emerged significantly later, with 2,4-diaminopyridine being catalogued with the CAS number 461-88-1 and molecular formula C5H7N3. This parent compound demonstrates a melting point of 107 degrees Celsius and exhibits predicted boiling point of 358.0±22.0 degrees Celsius. The historical progression from simple pyridine to more complex substituted derivatives like this compound represents the evolution of synthetic organic chemistry toward more specialized and functionally diverse molecular architectures.
The broader class of diaminopyrimidine compounds, closely related to diaminopyridines, gained particular prominence in the pharmaceutical industry following extensive research in G.H. Hitchings' laboratory during the late 1940s. These compounds were initially synthesized as potential nucleic acid antagonists but were subsequently discovered to interfere with folic acid utilization pathways. This historical precedent established the foundation for understanding how structural modifications of basic heterocyclic frameworks could lead to compounds with significant biological activity.
Significance in Pharmaceutical and Material Science Research
This compound occupies a significant position within contemporary pharmaceutical research due to its structural relationship to bioactive diaminopyridine derivatives. The compound's design principles align with established structure-activity relationships observed in pharmaceutical applications of related molecules. Research has demonstrated that diaminopyridine-based compounds serve as potent kinase inhibitors, with specific examples showing remarkable selectivity profiles. The structural framework present in this compound provides a foundation for potential development of therapeutically relevant molecules.
The pharmaceutical relevance of diaminopyridine derivatives extends to multiple therapeutic areas, including oncology and neurological disorders. Studies have shown that N2,N4-diphenylpyridine-2,4-diamine derivatives function as effective epidermal growth factor receptor inhibitors, particularly in addressing drug resistance mechanisms. These compounds demonstrate nanomolar potency against specific cancer cell lines and exhibit improved metabolic stability when subjected to deuterated modifications. The success of such derivatives validates the continued investigation of structurally related compounds like this compound.
In material science applications, diaminopyridine derivatives have demonstrated utility in extraction and separation processes. Research has established that compounds such as 2,6-bis(4-methoxybenzoyl)-diaminopyridine function as excellent extractants for noble metal ions, achieving recovery rates exceeding 99 percent for studied metal species. This application domain suggests potential utility for this compound in specialized separation technologies or as a building block for materials with selective binding properties.
Table 2: Research Applications of Related Diaminopyridine Compounds
The synthetic accessibility of this compound through established chemical methodologies further enhances its research value. Contemporary synthetic approaches to diaminopyridine compounds utilize various strategies, including nucleophilic substitution reactions and catalytic processes. The availability of the compound through specialized chemical suppliers, with typical purities of 99.0 percent, facilitates its incorporation into research programs focused on drug discovery and materials development.
Properties
IUPAC Name |
2-N-(2-methylpropyl)pyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJORBUJGBYOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
Alkylation Reactions
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Base Selection : KCO minimizes side reactions compared to stronger bases like NaOH.
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Temperature Control : Exceeding 80°C promotes di-alkylation, reducing selectivity.
Applications and Derivatives
This compound serves as a precursor for TLR agonists and antifungal agents. Derivatives with modified alkyl chains (e.g., neopentyl, isopentyl) exhibit enhanced bioactivity, underscoring the importance of method versatility .
Chemical Reactions Analysis
Types of Reactions
N2-isobutylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N2-isobutylpyridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of
Biological Activity
N2-Isobutylpyridine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of pyridine derivatives characterized by the presence of amino groups at the 2 and 4 positions of the pyridine ring. The isobutyl group at the nitrogen position enhances lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cell signaling pathways. For example, studies on related diphenylpyrimidine derivatives demonstrated significant activity against Plasmodium falciparum, highlighting the potential for antimalarial applications .
- CD4 Modulation : Research indicates that pyridine derivatives can down-modulate CD4 protein levels on human cells, which is crucial for HIV entry inhibition. This mechanism suggests that this compound may have applications in treating HIV/AIDS .
Antimicrobial Activity
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | Plasmodium falciparum | 0.66 µM | |
| Related pyridine derivatives | HIV | Varies (specifics needed) |
Case Studies
- Antimalarial Activity : A study evaluated the efficacy of this compound against Plasmodium falciparum. The compound exhibited an IC50 value of 0.66 µM against the Pf 3D7 strain, indicating potent antimalarial properties with a selectivity index suggesting low cytotoxicity against human liver cells (HepG2) .
- HIV Entry Inhibition : Another study explored compounds similar to this compound for their ability to modulate CD4 levels on T-cells. These compounds showed promising results in reducing HIV entry into cells by targeting CD4 down-regulation .
Comparison with Similar Compounds
Physicochemical Properties
The following table summarizes key physicochemical parameters of N2-isobutylpyridine-2,4-diamine and its analogues:
*Predicted values based on structural similarity to N2-isopentylpyridine-2,4-diamine .
†Assumed similar to N2-isopentyl analogue due to homologous structure.
‡Derived from N2-isopentyl analogue data .
Key Observations :
- Alkyl Chain Effects : Increasing alkyl chain length (e.g., methyl → isobutyl → isopentyl) marginally increases molecular weight and boiling point but has negligible impact on density and pKa .
- Aromatic vs. Aliphatic Substituents : 2-N-Phenylpyridine-2,4-diamine (185.22 g/mol) exhibits a higher molecular weight than aliphatic-substituted analogues due to the phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
